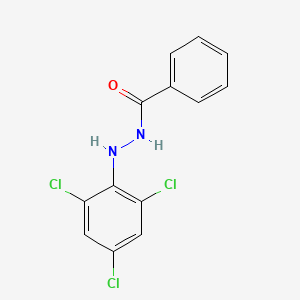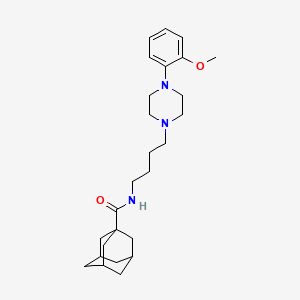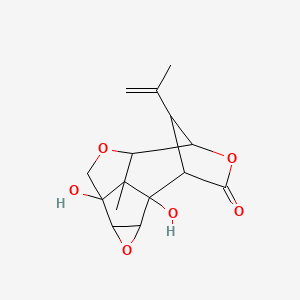
Corianin
Vue d'ensemble
Description
Corianin is a sesquiterpene lactone . It can be isolated from the fruits of Coriaria ruscifolia . It has been found to show antibacterial activity against S. aureus and S. epidermis .
Synthesis Analysis
The synthesis of Corianin involves complex chemical reactions . The process involves the use of newly developed palladium catalysts for an ene reaction, which affords the quaternary center . An intermediate of this synthesis was the starting point for the first EPC-synthesis of Corianin .
Molecular Structure Analysis
Corianin has a molecular formula of C15H18O6 . Its structure includes an epoxide group and two tertiary hydroxy groups . The structure of Corianin was elucidated based on nuclear magnetic resonance and chemical evidence .
Chemical Reactions Analysis
The complexity of systems of chemical reactions makes it difficult to determine the effect uncertainties in rate constants and other parameters have on the behavior of the species concentrations . This is also applicable to Corianin.
Physical And Chemical Properties Analysis
Corianin is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 294.3 .
Applications De Recherche Scientifique
On the other hand, there is a compound named “corianin” that has been isolated from the fruits of Coriaria ruscifolia and Coriaria japonica . But there’s limited information available about its specific scientific research applications.
If you’re referring to the material “Corianin”, here’s an analysis of its applications:
Laboratory Countertops
Corianin is widely used in the construction of laboratory countertops due to its nonporous nature, resistance to stains from common lab agents, and durability . It’s ideal for laboratories as it’s resistant to mold, mildew, and bacteria with proper cleaning .
Integrated Sinks and Backsplashes
In addition to countertops, Corianin is also used to construct integrated sinks and backsplashes in laboratories . Its virtually seamless nature makes it a sensible solution for these applications .
Mécanisme D'action
Target of Action
Corianin is a sesquiterpene lactone that has been isolated from the fruits of Coriaria ruscifolia . It shows antibacterial activity against S. aureus and S. epidermis
Mode of Action
It is known for its antibacterial activity , suggesting that it may interact with bacterial proteins or enzymes to inhibit their function, leading to the death of the bacteria.
Biochemical Pathways
As a plant metabolite , it is likely involved in various metabolic processes within the plant cells. Its antibacterial activity suggests that it may interfere with essential biochemical pathways in bacteria, leading to their death
Result of Action
Its known antibacterial activity suggests that it may cause cellular damage or death in bacteria
Safety and Hazards
Orientations Futures
While specific future directions for Corianin are not mentioned in the search results, the evolution of Corian, a related material, suggests that new applications and uses for the material are consistently being discovered .
Relevant Papers
Relevant papers on Corianin include studies on its isolation from Coriaria japonica A. GRAY and Loranthus parasiticus MERR , its determination in plasma and urine , and its physical-chemical properties .
Propriétés
IUPAC Name |
1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-5(2)6-7-12(16)20-8(6)9-13(3)14(17,4-19-9)10-11(21-10)15(7,13)18/h6-11,17-18H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTUZVAVHCTHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956884 | |
| Record name | 6a,7b-Dihydroxy-7c-methyl-8-(prop-1-en-2-yl)octahydro-3,6-methano-2,4,7-trioxacyclopenta[cd]cyclopropa[a]azulen-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 169700 | |
CAS RN |
35481-77-7 | |
| Record name | 6a,7b-Dihydroxy-7c-methyl-8-(prop-1-en-2-yl)octahydro-3,6-methano-2,4,7-trioxacyclopenta[cd]cyclopropa[a]azulen-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Corianin and where is it found?
A1: Corianin is a sesquiterpene lactone found in several species of the Coriaria genus, including Coriaria japonica, Coriaria sinica, and Coriaria nepalensis [, , ]. These plants are known to contain various toxic sesquiterpene lactones [, ].
Q2: What is the molecular formula and structure of Corianin?
A2: Corianin has the molecular formula C15H18O6 [, ]. Its structure is closely related to other picrotoxane sesquiterpenes like Tutin and Coriatin [, ]. The structure was elucidated using spectroscopic methods, including NMR, and confirmed through chemical synthesis [, ].
Q3: Are there any analytical methods available for detecting and quantifying Corianin?
A3: Yes, a highly sensitive and accurate method using ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) has been developed for determining Corianin levels in plasma and urine []. This method employs a solid-phase extraction technique and achieves a low limit of detection, making it suitable for toxicological purposes.
Q4: What is the relationship between Corianin and other picrotoxane sesquiterpenes?
A5: Corianin shares a core structure with other picrotoxane sesquiterpenes like Tutin, Coriatin, and Picrotoxinin [, , , ]. This structural similarity suggests they might share biosynthetic pathways and potentially exhibit overlapping biological activities. Researchers have successfully synthesized Corianin from Picrotoxinin, highlighting their close chemical relationship and offering insights into potential structure-activity relationships [].
Q5: How does Corianin contribute to the toxicity of Coriaria species?
A6: While the exact mechanisms are still being investigated, Corianin, alongside other sesquiterpene lactones in Coriaria, is thought to contribute to the plant's toxicity [, ]. These compounds are known to affect the central nervous system in mammals, potentially leading to poisoning upon ingestion [].
Q6: Have there been any studies on the stability of Corianin?
A7: There is limited information available specifically regarding the stability of Corianin under various conditions [, ]. Further research is needed to understand its stability profile, which is crucial for potential applications and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



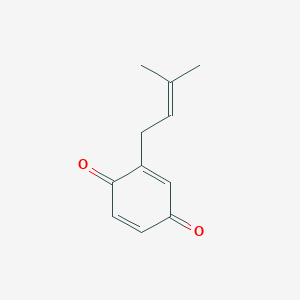


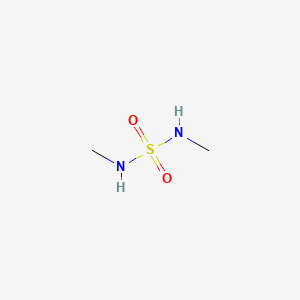
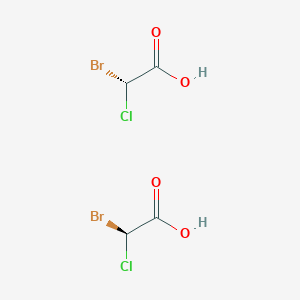

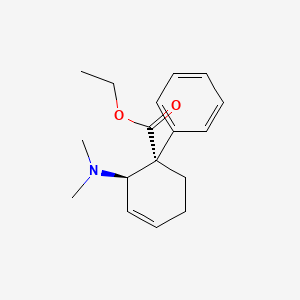

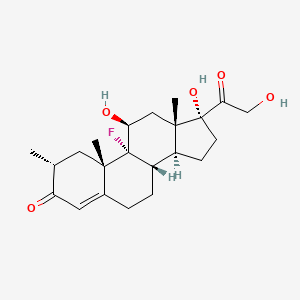
![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)

